molecular formula C10H5Cl2F2N B1445139 4,6-Dichloro-2-(difluoromethyl)quinoline CAS No. 1343235-22-2

4,6-Dichloro-2-(difluoromethyl)quinoline

Cat. No.: B1445139
CAS No.: 1343235-22-2
M. Wt: 248.05 g/mol
InChI Key: QVKHMPBUGHNCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4,6-dichloro-2-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F2N/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKHMPBUGHNCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(difluoromethyl)quinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 4,6-Dichloro-2-(difluoromethyl)quinoline may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The process may also include purification steps like crystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions, such as sodium methoxide or potassium tert-butoxide.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

4,6-Dichloro-2-(difluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(difluoromethyl)quinoline is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic and steric characteristics .

Biological Activity

4,6-Dichloro-2-(difluoromethyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family, which is known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C10H6Cl2F2N
  • CAS Number : 1343235-22-2

The presence of chlorine and difluoromethyl groups in its structure enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.

Biological Activity

Recent studies have investigated the biological activity of 4,6-Dichloro-2-(difluoromethyl)quinoline across various domains:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the quinoline structure can enhance its efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes.

Anticancer Properties

4,6-Dichloro-2-(difluoromethyl)quinoline has been evaluated for its anticancer potential. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer).

Case Study: Apoptosis Induction

In a study assessing the pro-apoptotic effects of this compound:

  • A549 Cells : Showed a late apoptosis rate of 42% ± 0.76.
  • HCT116 Cells : Induced early and late apoptosis at rates of 9.09 ± 0.5 and 8.55 ± 0.33, respectively.

These findings suggest that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 specifically has been linked to reduced inflammation and pain relief.

The biological activity of 4,6-Dichloro-2-(difluoromethyl)quinoline can be attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways (e.g., COX-1 and COX-2).
  • Signal Transduction Modulation : Alters signaling pathways related to cell survival and apoptosis.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
4,6-Dichloro-2-(difluoromethyl)quinolineModerateStrongSignificant
8-HydroxyquinolineHighModerateLow
ChloroquineModerateHighModerate

This table highlights how 4,6-Dichloro-2-(difluoromethyl)quinoline compares with other quinoline derivatives in terms of biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(difluoromethyl)quinoline
Reactant of Route 2
4,6-Dichloro-2-(difluoromethyl)quinoline

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